N-[4-[(3-anilinoquinoxalin-2-yl)sulfamoyl]phenyl]acetamide
Overview
Description
GI-570261 is a chemical compound known for its role as an inhibitor of the interaction between low-density lipoprotein receptor-related proteins 5 and 6 and sclerostin . This interaction is significant in the regulation of bone formation and resorption, making GI-570261 a compound of interest in the study of bone-related diseases and conditions.
Preparation Methods
The synthesis of GI-570261 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of carbon-nitrogen and carbon-sulfur bonds . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
GI-570261 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert GI-570261 into reduced forms, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
GI-570261 has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other compounds and in studying reaction mechanisms.
Biology: Investigated for its role in inhibiting the interaction between low-density lipoprotein receptor-related proteins 5 and 6 and sclerostin, which is important in bone metabolism.
Medicine: Explored for potential therapeutic applications in treating bone-related diseases such as osteoporosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of GI-570261 involves its inhibition of the interaction between low-density lipoprotein receptor-related proteins 5 and 6 and sclerostin. This inhibition disrupts the signaling pathways that regulate bone formation and resorption, leading to increased bone formation and decreased bone resorption . The molecular targets of GI-570261 are the low-density lipoprotein receptor-related proteins 5 and 6, and the pathways involved include the Wnt signaling pathway, which is crucial for bone metabolism.
Comparison with Similar Compounds
GI-570261 is unique in its specific inhibition of the interaction between low-density lipoprotein receptor-related proteins 5 and 6 and sclerostin. Similar compounds include:
YH14617: A synthetic peptide that inhibits the interaction of lymphocyte activation gene 3 and T-cell immunoglobulin and mucin-domain containing-3.
Osemitamab: A recombinant humanized antibody targeting claudin 18.2.
LY3841136: An amylin analog used in studies related to obesity.
These compounds, while having different targets and applications, share the common feature of being inhibitors of specific protein interactions, highlighting the uniqueness of GI-570261 in its specific target and mechanism of action.
Properties
IUPAC Name |
N-[4-[(3-anilinoquinoxalin-2-yl)sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-15(28)23-17-11-13-18(14-12-17)31(29,30)27-22-21(24-16-7-3-2-4-8-16)25-19-9-5-6-10-20(19)26-22/h2-14H,1H3,(H,23,28)(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBUJKMUIIBTSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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